(5-Isopropylthiazol-2-yl)methanol
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Overview
Description
(5-Isopropylthiazol-2-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features an isopropyl group attached to the thiazole ring, along with a methanol group. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Mechanism of Action
Target of Action
Thiazole derivatives, which include (5-isopropylthiazol-2-yl)methanol, have been associated with antibacterial activity .
Mode of Action
It’s suggested that thiazole derivatives may interact with bacterial cells in a distinctive manner when used in conjunction with cell-penetrating peptides . This interaction could potentially lead to changes in the bacterial cells, such as the creation of pores in the bacterial cell membranes .
Biochemical Pathways
Thiazole derivatives have been associated with antibacterial activity, suggesting they may affect pathways related to bacterial growth and survival .
Pharmacokinetics
Generally, the ADME properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Thiazole derivatives have been associated with antibacterial activity, suggesting they may have a detrimental effect on bacterial cells .
Action Environment
Factors such as temperature, ph, and the presence of other substances can generally influence the action and stability of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropylthiazol-2-yl)methanol typically involves the reaction of 2-bromo-5-isopropylthiazole with methanol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(5-Isopropylthiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed
Major Products Formed
Oxidation: (5-Isopropylthiazol-2-yl)formaldehyde or (5-Isopropylthiazol-2-yl)carboxylic acid.
Reduction: Dihydro-(5-Isopropylthiazol-2-yl)methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used
Scientific Research Applications
(5-Isopropylthiazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of (5-Isopropylthiazol-2-yl)methanol, known for its biological activities.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure
Uniqueness
This compound is unique due to the presence of both an isopropyl group and a methanol group attached to the thiazole ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5-propan-2-yl-1,3-thiazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5(2)6-3-8-7(4-9)10-6/h3,5,9H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODKQYZRBFCYEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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